2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-3-7-12-13-8(14-7)6-2-1-5(10)4-11-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPSMVMTLALFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009562-61-1 | |
| Record name | 5-chloro-2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole typically involves the reaction of 5-chloropyridine-2-carboxylic acid hydrazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different properties and applications.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in the study of biological processes and pathways, particularly those involving oxidative stress and cellular signaling.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Functional Group Variations
The biological and chemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected 1,3,4-Oxadiazoles
Cytotoxic Activity
- Target Compound: Limited direct cytotoxic data are available, but structural analogues like 56e (5-chloropyridine-substituted oxadiazole) exhibit moderate activity against cancer cells (IC50: ~19 µg/mL), though less potent than podophyllotoxin (IC50: 3.64 µg/mL) .
Antifungal and Herbicidal Activity
- Thioether Derivatives (e.g., 5g) : Exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. The 4-bromobenzylthio group in 5g enhances binding to succinate dehydrogenase (SDH), mimicking commercial fungicides like penthiopyrad .
- Methylsulfonyl Derivatives : Demonstrated efficacy in reducing chlorophyll loss in rice infected with Xanthomonas oryzae (Xoo), though less effective than healthy controls .
Anti-inflammatory Activity
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Shows 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
Biological Activity
2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Structure and Properties
The compound features a 1,3,4-oxadiazole core substituted with chloromethyl and chloropyridine groups. The oxadiazole ring is known for its stability and ability to form strong interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of p53 and caspase-3 .
- Case Studies : In vitro studies demonstrated that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
Compound Cell Line IC50 (µM) This compound MCF-7 0.65 Similar Derivative A U-937 1.5 Similar Derivative B MDA-MB-231 2.41 - Antimicrobial Activity
- Other Biological Activities
Research Findings
Recent studies have highlighted the potential of 1,3,4-oxadiazoles as promising candidates in drug discovery due to their broad spectrum of biological activities:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole, and what factors influence reaction yields?
- Methodology : The compound is synthesized via cyclization of acid hydrazides with chloroacetic acid in phosphorus oxychloride (POCl₃). A typical procedure involves refluxing equimolar amounts of 5-chloropyridine-2-carboxylic acid hydrazide and chloroacetic acid in POCl₃ for 5–6 hours. After quenching with ice, pH adjustment (6–7) precipitates the product, which is purified via column chromatography (n-hexane:EtOAc, 7:1) .
- Yield Factors : Stoichiometric ratios, reaction time, temperature, and purification efficiency (e.g., solvent polarity in chromatography) critically affect yields (typically 50–70%). Excess POCl₃ may improve cyclization but requires careful quenching .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm in ¹H NMR. The 5-chloropyridinyl moiety shows aromatic protons at δ 7.8–8.5 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₈H₅Cl₂N₃O: 244.9752) ensures molecular formula accuracy .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM). Limited solubility in water or hexane .
- Stability : Hydrolysis-sensitive due to the chloromethyl group. Store under inert atmosphere at −20°C for long-term stability .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends have been identified for modifying the 5-chloropyridin-2-yl substituent in 1,3,4-oxadiazole derivatives?
- Key Findings :
- Replacement of the phenyl group with pyridinyl enhances apoptosis-inducing activity in cancer cells (e.g., T47D breast cancer) due to improved π-π stacking with biological targets .
- Chlorine at the pyridinyl 5-position increases electrophilicity, enhancing binding to targets like TIP47 (insulin-like growth factor II receptor-binding protein) .
- SAR Table :
| Substituent Position | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| Pyridinyl 5-position | -Cl | 1.2 µM (T47D cells) |
| Pyridinyl 3-position | -CF₃ | 8.5 µM (reduced activity) |
Q. How does molecular docking elucidate interactions between this compound and biological targets like SDH enzymes or TIP47?
- Methodology : Docking studies (AutoDock Vina, PDB: 2FBW for SDH) reveal that the oxadiazole core forms hydrogen bonds with Arg-43 and Ser-39 residues. The 5-chloropyridinyl group occupies a hydrophobic pocket, while the chloromethyl group stabilizes van der Waals interactions .
- TIP47 Binding : The chloro-pyridinyl moiety disrupts TIP47’s cargo-binding domain, inhibiting IGF-II receptor trafficking .
Q. What contradictions exist in reported biological efficacy across cancer cell lines, and how can these be resolved?
- Contradiction : The compound shows potent activity against breast (T47D) and colorectal (HCT-116) cells but is inactive in lung (A549) and prostate (PC-3) lines .
- Resolution : Differential expression of molecular targets (e.g., TIP47 or SDH isoforms) and cell permeability variations due to ABC transporter activity. Validate via siRNA knockdown or pharmacokinetic profiling .
Q. What crystallographic data inform conformational analysis of 1,3,4-oxadiazole derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
